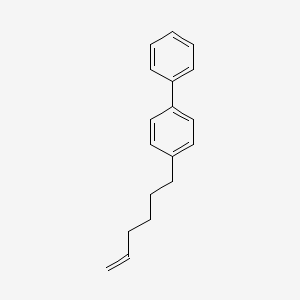

4-(Hex-5-EN-1-YL)-1,1'-biphenyl

Description

4-(Hex-5-en-1-yl)-1,1'-biphenyl is an organic compound featuring a biphenyl core substituted with a hex-5-enyl chain at the para position. This structure combines the rigidity of the biphenyl system with the flexibility and reactivity of an unsaturated aliphatic chain. The compound’s structural elucidation likely employs crystallographic tools like SHELXL, a program widely used for small-molecule refinement .

Properties

CAS No. |

115181-05-0 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

1-hex-5-enyl-4-phenylbenzene |

InChI |

InChI=1S/C18H20/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h2,5,7-8,10-15H,1,3-4,6,9H2 |

InChI Key |

VYKDNXHLHORSMA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl typically involves the coupling of a biphenyl derivative with a hex-5-en-1-yl group. One common method is the use of a Grignard reagent, where hex-5-en-1-yl magnesium bromide reacts with a biphenyl halide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Hex-5-EN-1-YL)-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the hex-5-en-1-yl group to a single bond.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-(Hex-5-EN-1-YL)-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) Pseudotsuganol (Flavonolignan Derivative)

- Molecular Formula : C₄₀H₄₀O₁₂ (includes 4-(hex-5-en-1-yl)-1,1'-biphenyl as a substructure)

- Key Features: Combines flavanone and lignan moieties; 95% structural similarity to pseudotsuganol .

(b) 4-Phenylphenol (4-Biphenylol)

- Molecular Formula : C₁₂H₁₀O

- Key Features : Simpler biphenyl derivative with a hydroxyl group.

- Properties : Used as a laboratory chemical; lacks the alkenyl chain, reducing hydrophobicity and reactivity compared to the target compound .

(c) FDPAVBi (Fluorinated Triphenylamine Distyrylbenzene)

- Molecular Formula : C₅₄H₃₈F₄N₂O₂

- Key Features : Fluorinated biphenyl derivatives with distyrylbenzene cores.

- Properties : Blue fluorescence (emission at 460 nm in solution), high quantum efficiency (5.7× Alq₃), and elevated thermal stability (melting point ~300°C). Fluorination induces a blue shift and improves electron injection in optoelectronic devices .

(d) 1,5-Benzylenyne (Sulfonylated Biphenyl Derivative)

Comparative Data Table

Critical Analysis of Substituent Effects

- Hex-5-enyl Chain : Introduces unsaturation (C=C), enhancing reactivity for addition or polymerization. Its flexibility may reduce crystallinity compared to rigid fluorinated analogs like FDPAVBi .

- Electron-Withdrawing Groups (e.g., F in FDPAVBi) : Lower HOMO/LUMO levels, improve charge transport, and induce fluorescence shifts. The absence of such groups in 4-(hex-5-en-1-yl)-1,1'-biphenyl may limit optoelectronic utility but enhance biocompatibility .

- Hydroxyl Group (in 4-Phenylphenol): Increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic hex-5-enyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.